molecular formula C10H12ClN B8499205 N-propylbenzimidoyl chloride

N-propylbenzimidoyl chloride

Cat. No.: B8499205
M. Wt: 181.66 g/mol
InChI Key: INDKLGNLMTYLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propylbenzimidoyl chloride is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

N-propylbenzenecarboximidoyl chloride

InChI

InChI=1S/C10H12ClN/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

INDKLGNLMTYLSH-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C1=CC=CC=C1)Cl

Origin of Product

United States

Q & A

Q. What are the established synthetic routes for N-propylbenzimidoyl chloride, and what methodological considerations are critical for reproducibility?

this compound is typically synthesized via the reaction of N-propylbenzamide with phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps include:

  • Dissolving the amide in a dry solvent (e.g., dichloromethane) and adding PCl₅ dropwise at 0–5°C to control exothermicity.
  • Refluxing the mixture for 4–6 hours under nitrogen to ensure complete conversion.
  • Purification via vacuum distillation (e.g., bp 123–124°C at 0.02 mmHg) to isolate the product . Critical considerations : Moisture exclusion, stoichiometric excess of PCl₅ (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • ¹H/¹³C NMR : The imidoyl chloride group (C=N-Cl) appears as a deshielded signal (δ 160–165 ppm in ¹³C NMR). The propyl chain shows triplet peaks for terminal CH₃ (δ ~0.9 ppm) and multiplet signals for CH₂ groups .
  • IR Spectroscopy : A sharp C=N stretch near 1640–1680 cm⁻¹ and C-Cl stretch at 750–780 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., C₁₀H₁₁ClN: calc. 180.06 g/mol).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like phosphorous oxychloride (POCl₃) or unreacted amide?

  • Temperature control : Maintain reflux temperatures below 80°C to avoid decomposition.
  • Solvent selection : Use high-boiling solvents (e.g., chlorobenzene) to facilitate PCl₅ solubility and side-product removal .
  • Post-reaction quenching : Add ice-cold water gradually to hydrolyze excess PCl₅, followed by extraction with non-polar solvents (e.g., hexane) .

Q. What strategies are effective for resolving contradictions in reported boiling points or spectral data across studies?

  • Comparative chromatography : Use HPLC or GC-MS to compare retention times with authentic samples.
  • Variable-pressure distillation : Adjust vacuum levels during purification to replicate literature conditions (e.g., bp discrepancies due to pressure differences: 123–124°C at 0.02 mmHg vs. 175–176°C at 12 mmHg) .
  • Cross-validate spectral data : Align NMR/IR results with computational models (e.g., DFT calculations for expected shifts) .

Q. How does this compound’s moisture sensitivity impact its utility in synthesizing heterocyclic compounds?

  • Handling protocols : Store under inert gas (argon) and use freshly distilled solvent for reactions.
  • In-situ derivatization : React immediately with nucleophiles (e.g., amines, thiols) to form imidoylthioethers or amidines. For example, coupling with pyridine derivatives yields pyridinium salts with antibacterial activity .

Methodological Challenges and Solutions

Q. What analytical methods are recommended for detecting trace impurities (e.g., hydrolyzed byproducts) in this compound?

  • TLC monitoring : Use silica gel plates with ethyl acetate/hexane (1:4) to track unreacted amide (Rf ~0.3) vs. product (Rf ~0.7).
  • Karl Fischer titration : Quantify water content (<0.1% w/w) to assess hydrolysis risk .
  • Elemental analysis : Verify Cl content (calc. ~19.7%) to confirm purity .

Q. How can researchers safely scale up this compound synthesis while maintaining yield and purity?

  • Batch process optimization : Use jacketed reactors for temperature control and inline FTIR for real-time monitoring of C=N formation.
  • Safety measures : Implement explosion-proof equipment (due to PCl₅ reactivity) and fume hoods with HEPA filters to handle chloride vapors .

Applications in Advanced Research

Q. What role does this compound play in synthesizing functionalized heterocycles for medicinal chemistry?

  • Antibacterial agents : Acts as a precursor for pyridinium salts (e.g., N-aryl derivatives) with MIC values <10 µg/mL against Staphylococcus aureus .
  • Catalyst design : Forms ligands for transition-metal complexes (e.g., Pd-catalyzed cross-coupling) by reacting with thiols or amines .

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